Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
CAS No.: 108318-36-1
Cat. No.: VC20748854
Molecular Formula: C35H45N9O8
Molecular Weight: 719.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108318-36-1 |
|---|---|
| Molecular Formula | C35H45N9O8 |
| Molecular Weight | 719.8 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1 |
| Standard InChI Key | YYKAYBHOSUTKDL-DTXPUJKBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Formula and Structure
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide has the molecular formula C₃₅H₄₅N₉O₈ and a molecular weight of 719.8 g/mol . The structure consists of four main components:
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A benzyloxycarbonyl (Z) protecting group attached to the N-terminus of tyrosine
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A peptide backbone containing three amino acids: tyrosine (Tyr), lysine (Lys), and arginine (Arg)
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A 4-nitroanilide (pNA) group attached to the C-terminus of arginine
The IUPAC name for this compound is benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate.
The InChI representation is:
InChI=1/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1
Physical and Chemical Properties
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide appears as a pale-yellow solid at room temperature with distinct solubility characteristics:
| Property | Description |
|---|---|
| Physical state | Pale-yellow solid |
| Solubility in organic solvents | Readily soluble in DMSO and similar organic solvents |
| Water solubility | Limited due to hydrophobic components |
| Stability | Stable under standard laboratory conditions |
| Degradation conditions | May degrade under extreme pH or temperature variations |
| Spectrophotometric detection | Maximum absorbance at 405 nm (after enzymatic cleavage) |
The presence of the 4-nitroanilide group confers chromogenic properties to the molecule. When the bond between arginine and 4-nitroanilide is cleaved by appropriate enzymes, p-nitroaniline is released, producing a yellow color that can be monitored spectrophotometrically.
Biochemical Applications
Role as an Enzymatic Substrate
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide serves primarily as a substrate for specific proteases in biochemical research . The tyrosine-lysine-arginine sequence is recognized by enzymes that preferentially cleave at the carboxyl side of basic amino acids, particularly arginine. The chromogenic nature of the compound enables quantitative measurement of enzymatic activity through colorimetric assays.
The benzyloxycarbonyl (Z) protecting group at the N-terminus enhances the stability of the substrate and prevents degradation from aminopeptidases, ensuring that cleavage occurs primarily at the intended site between arginine and the 4-nitroanilide group .
Kex2 Endoprotease Studies
One of the most significant applications of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide is in the study of Kex2 endoprotease. The search results specifically note that this compound "is cleaved by proteinase yscF, now known as the Kex2 endoprotease" . Kex2 is a calcium-dependent serine protease that specifically recognizes and cleaves at pairs of basic amino acids, particularly at the carboxy side of lysine-arginine or arginine-arginine sequences.
The specific peptide sequence in Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide makes it an ideal substrate for studying Kex2 activity and inhibition, contributing to our understanding of this enzyme's role in various biological processes.
Mechanism of Action
Substrate Recognition and Cleavage
The mechanism by which Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide functions involves several key steps:
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Recognition of the peptide sequence (tyrosine-lysine-arginine) by the target protease
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Binding of the substrate to the enzyme's active site
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Catalytic cleavage of the bond between arginine and 4-nitroanilide
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Release of p-nitroaniline, resulting in a measurable color change
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Quantification of the released p-nitroaniline by spectrophotometric analysis at 405 nm
Colorimetric Detection Principles
The colorimetric detection principle relies on the spectrophotometric properties of p-nitroaniline. When the Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide substrate is intact, the chromophore remains chemically bound to the peptide. Upon enzymatic cleavage, the free p-nitroaniline absorbs light at 405 nm, allowing for quantitative measurement of enzyme activity.
This property makes Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide particularly valuable in:
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Enzyme activity assays
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Inhibitor screening studies
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Enzyme kinetics investigations
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Structural and functional studies of proteases
Comparison with Similar Chromogenic Substrates
Structural and Functional Comparisons
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide belongs to a family of chromogenic substrates used in enzyme assays. Comparing it with similar compounds provides insight into its specific advantages and applications:
Specificity Considerations
The specificity of Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide for certain proteases is determined by its unique amino acid sequence. The presence of tyrosine and lysine preceding arginine creates a recognition motif that is preferred by specific proteases such as Kex2 endoprotease.
In contrast, simpler chromogenic substrates like Nα-Benzoyl-DL-arginine 4-nitroanilide (DL-BAPNA) contain only a single arginine residue, resulting in different enzyme specificity profiles. DL-BAPNA is primarily used as a substrate for trypsin and elastase in enzyme analysis .
| Product Specification | Details |
|---|---|
| CAS Number | 108318-36-1 |
| Purity | Typically ≥99% |
| Price Range | Approximately 314.00 € to 1,175.00 € |
| Packaging | Various sizes, typically in milligram quantities |
Research Applications and Future Directions
Current Research Utilization
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide continues to be valuable in various research applications:
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Characterization of novel proteases with specificity for basic amino acids
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Screening of potential protease inhibitors
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Structural and functional studies of Kex2-like enzymes
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Development of improved assay methodologies for proteolytic enzymes
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